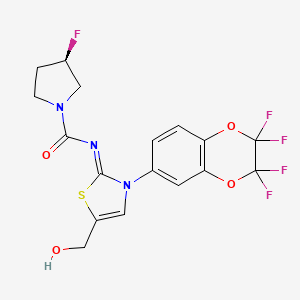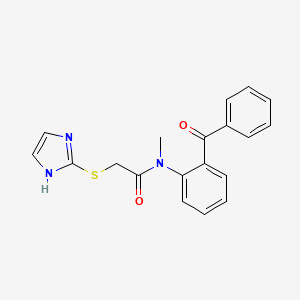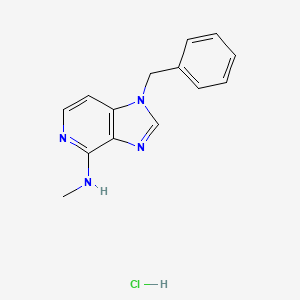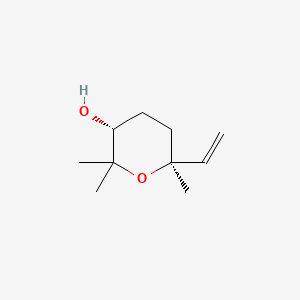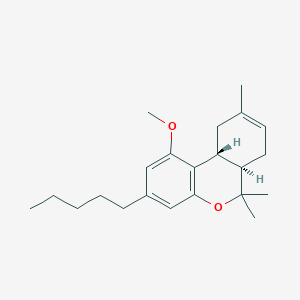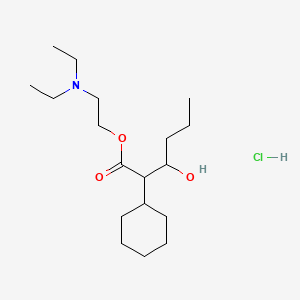
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is a chemical compound with the molecular formula C18H36ClNO3 and a molecular weight of 349.936 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a cyclohexyl ring, and a hydroxyhexanoate moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride typically involves the reaction of 2-cyclohexyl-3-hydroxyhexanoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The diethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines and esters.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, leading to modulation of their activity. The hydroxyhexanoate moiety can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-ethyl-3-hydroxypentanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
Uniqueness
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
95220-03-4 |
|---|---|
Fórmula molecular |
C18H36ClNO3 |
Peso molecular |
349.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxyhexanoate;hydrochloride |
InChI |
InChI=1S/C18H35NO3.ClH/c1-4-10-16(20)17(15-11-8-7-9-12-15)18(21)22-14-13-19(5-2)6-3;/h15-17,20H,4-14H2,1-3H3;1H |
Clave InChI |
JKTDEVSPQGCCDE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C1CCCCC1)C(=O)OCCN(CC)CC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


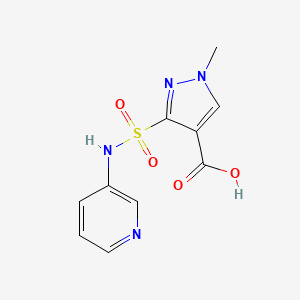
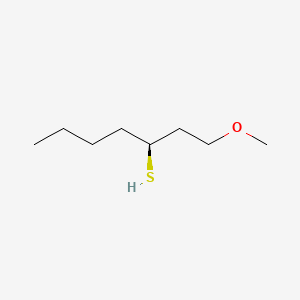
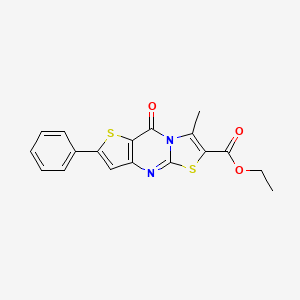
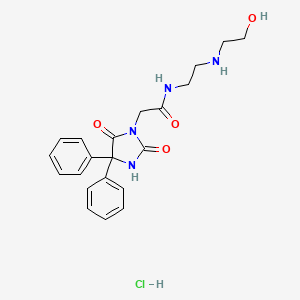
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)


